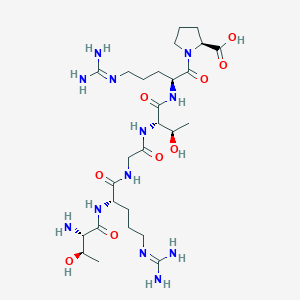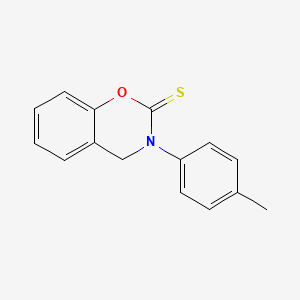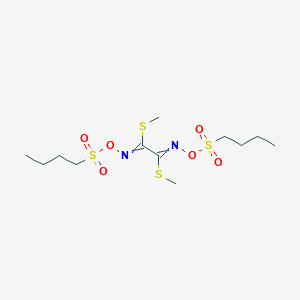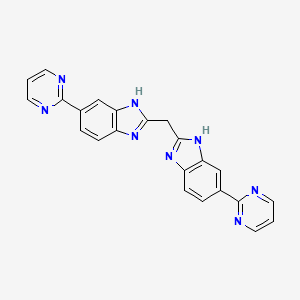
Pentacosanal, 15-methyl-, (15S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentacosanal, 15-methyl-, (15S)- is a long-chain aldehyde with the molecular formula C26H52O It is a derivative of pentacosanal, characterized by the presence of a methyl group at the 15th carbon position in the (15S) configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentacosanal, 15-methyl-, (15S)- typically involves the following steps:
Starting Material: The synthesis begins with a suitable long-chain fatty acid or alcohol.
Oxidation: The fatty acid or alcohol undergoes oxidation to form the corresponding aldehyde.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of Pentacosanal, 15-methyl-, (15S)- may involve large-scale oxidation and methylation processes, utilizing continuous flow reactors and advanced purification methods to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Pentacosanal, 15-methyl-, (15S)- can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions where the aldehyde group can be substituted with halogens using reagents like phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Phosphorus tribromide, thionyl chloride, and other halogenating agents.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Pentacosanal, 15-methyl-, (15S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of Pentacosanal, 15-methyl-, (15S)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes involved in lipid metabolism, such as fatty acid synthase and lipoxygenase.
Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentacosanal: The parent compound without the methyl group at the 15th position.
Hexacosanal: A similar long-chain aldehyde with one additional carbon atom.
Tetracosanal: A similar long-chain aldehyde with one fewer carbon atom.
Uniqueness
Pentacosanal, 15-methyl-, (15S)- is unique due to the presence of the methyl group at the 15th carbon position in the (15S) configuration, which imparts distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of Pentacosanal, 15-methyl-, (15S)-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
647024-95-1 |
|---|---|
Molekularformel |
C26H52O |
Molekulargewicht |
380.7 g/mol |
IUPAC-Name |
(15S)-15-methylpentacosanal |
InChI |
InChI=1S/C26H52O/c1-3-4-5-6-7-14-17-20-23-26(2)24-21-18-15-12-10-8-9-11-13-16-19-22-25-27/h25-26H,3-24H2,1-2H3/t26-/m0/s1 |
InChI-Schlüssel |
IDRMCJLREBVOCO-SANMLTNESA-N |
Isomerische SMILES |
CCCCCCCCCC[C@H](C)CCCCCCCCCCCCCC=O |
Kanonische SMILES |
CCCCCCCCCCC(C)CCCCCCCCCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Lithium, [[bis(1-methylethyl)phosphino]methyl]-](/img/structure/B12591145.png)
![Bicyclo[2.2.1]hept-5-en-2-yl naphthalene-2-carboxylate](/img/structure/B12591150.png)


![5-chloro-2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12591164.png)


![Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]-](/img/structure/B12591177.png)


![Acetamide,N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12591193.png)
![Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)-](/img/structure/B12591203.png)
![N,N-Diethyl-2-{(E)-[(6-methylpyridin-2-yl)methylidene]amino}ethan-1-amine](/img/structure/B12591216.png)
![3-(Dodecyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12591229.png)
